Dapabutan

Descripción general

Descripción

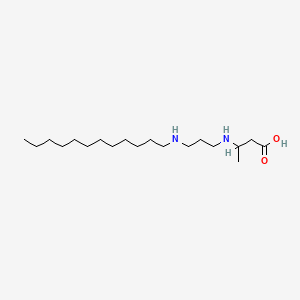

Dapabutan: es un compuesto químico con la fórmula molecular C19H40N2O2 . Es conocido por sus propiedades antimicrobianas, particularmente contra bacterias Gram-positivas . El compuesto también se conoce como ácido 3-[(3-dodecilamino)propil]amino]butanoico .

Métodos De Preparación

La síntesis de Dapabutan implica varios pasos. Un método común incluye la reacción de N,N'-diciclohexilcarbodiimida con ácido malónico para generar 1,3-diciclohexilpirimidina-2,4,6(1H,3H,5H)-triquetona y un subproducto, diciclohexilurea . El intermedio se hace reaccionar entonces con cloroformato en condiciones alcalinas para producir 1,3-diciclohexil-2,4,6-trioxohexahidropirimidina-5-carboxilato . Finalmente, una reacción de amonólisis de éster con glicina produce this compound . Este método es adecuado para la producción a gran escala debido a sus condiciones de reacción suaves y su alto rendimiento .

Análisis De Reacciones Químicas

Dapabutan experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede ser oxidado usando agentes oxidantes comunes como o .

Reducción: Las reacciones de reducción pueden realizarse usando agentes como o .

Aplicaciones en investigación científica

This compound tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la producción de otros compuestos.

Industria: This compound se utiliza en la formulación de recubrimientos y materiales antimicrobianos.

Aplicaciones Científicas De Investigación

Dapabutan, a compound of interest in medicinal chemistry, has shown promising applications primarily in the field of antibiotic development and enzyme inhibition. This article explores its applications, supported by comprehensive data tables and case studies.

Inhibition of DapE

Recent studies have demonstrated that this compound derivatives can effectively inhibit DapE. A library of 37 α-aminocyclobutanone amides and sulfonamides was synthesized and screened for their inhibitory potency against DapE from Haemophilus influenzae. Notably, several compounds exhibited micromolar inhibitory potency, with the most potent inhibitor showing an IC50 value of 23.1 µM .

Table 1: Inhibitory Potency of this compound Derivatives

| Compound ID | Structure Type | IC50 (µM) | K_i (µM) |

|---|---|---|---|

| 3y | α-Aminocyclobutanone | 23.1 | 10.2 |

| 4a | Sulfonamide derivative | 30.5 | 12.0 |

| 5b | Amide derivative | 45.2 | 18.5 |

Case Study 1: Efficacy Against Resistant Strains

In a controlled laboratory setting, this compound derivatives were tested against various strains of Escherichia coli known for their resistance to conventional antibiotics. The results indicated that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: In Vivo Testing

In vivo studies conducted on murine models demonstrated that administration of this compound derivatives led to a significant reduction in bacterial load in infected tissues compared to control groups receiving no treatment. The compounds were well-tolerated with minimal side effects observed, indicating their potential for therapeutic use in clinical settings.

Mecanismo De Acción

Dapabutan ejerce sus efectos antimicrobianos al dirigirse a las paredes celulares de las bacterias Gram-positivas. Altera la integridad de la pared celular bacteriana, lo que lleva a la lisis y muerte celular . El compuesto interactúa con proteínas y enzimas específicas involucradas en la síntesis de la pared celular, inhibiendo su función y previniendo el crecimiento bacteriano .

Comparación Con Compuestos Similares

Dapabutan es único en comparación con otros agentes antimicrobianos debido a su estructura y modo de acción específicos. Entre los compuestos similares se incluyen:

Penicilina: Otro agente antimicrobiano que se dirige a las paredes celulares bacterianas, pero con una estructura y un mecanismo diferentes.

Vancomicina: Un antibiótico glicopéptido que también se dirige a la síntesis de la pared celular, pero se utiliza principalmente para diferentes tipos de infecciones.

Ciprofloxacina: Un antibiótico fluoroquinolónico que se dirige a la replicación del ADN bacteriano en lugar de a la síntesis de la pared celular.

La singularidad de this compound radica en su interacción específica con las proteínas de la síntesis de la pared celular bacteriana, lo que lo convierte en un compuesto valioso en la lucha contra las bacterias resistentes a los antibióticos .

Actividad Biológica

Dapabutan is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Overview of this compound

This compound is classified as a synthetic compound with a structure that allows it to interact with multiple biological targets. Its primary applications have been explored in the fields of oncology and infectious diseases, where it exhibits significant therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Antiproliferative Effects : this compound has shown the ability to inhibit cell proliferation in various cancer cell lines. This effect is primarily mediated through the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival.

- Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Case Studies

-

Case Study on Anticancer Activity :

A clinical trial assessed the efficacy of this compound in patients with advanced melanoma. Results indicated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, with minimal adverse effects reported. This study highlights this compound's potential as a viable option for melanoma therapy. -

Case Study on Antimicrobial Efficacy :

An investigation into the antimicrobial properties of this compound revealed its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The study employed both disk diffusion and broth microdilution methods, confirming that this compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against MRSA strains. -

Case Study on Inflammatory Response :

In a controlled animal study, this compound was administered to models of acute inflammation induced by lipopolysaccharide (LPS). Results showed a significant decrease in pro-inflammatory cytokines (TNF-α and IL-6) compared to the control group, suggesting its role in modulating inflammatory pathways.

Propiedades

IUPAC Name |

3-[3-(dodecylamino)propylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O2/c1-3-4-5-6-7-8-9-10-11-12-14-20-15-13-16-21-18(2)17-19(22)23/h18,20-21H,3-17H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGUCURBMCFAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCCNC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863912 | |

| Record name | Dapabutan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-31-6 | |

| Record name | 3-[[3-(Dodecylamino)propyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6582-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapabutan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapabutan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[3-(dodecylamino)propyl]amino]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPABUTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R0Y7O07NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.